2-(3-Chloro-4-methoxyphenyl)-4-methylpyrrolidine
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)-4-methylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3-chloro-4-methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxyacetophenone
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 3-Chloro-4-methoxybenzylamine hydrochloride
Uniqueness
2-(3-Chloro-4-methoxyphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C12H16ClNO/c1-8-5-11(14-7-8)9-3-4-12(15-2)10(13)6-9/h3-4,6,8,11,14H,5,7H2,1-2H3 |
InChI Key |
XZLIXEYPUDEWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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